molecular formula C7H12N4O2 B13623739 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B13623739
M. Wt: 184.20 g/mol
InChI Key: QAZOXFQXTFSRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a unique combination of a methylamino group and a triazole ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction, can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and methylamino group may play crucial roles in binding to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid backbone.

    5-(1H-1,2,4-Triazol-1-yl)-1,3-benzenedicarboxylic acid: This compound has a triazole ring attached to a benzenedicarboxylic acid backbone.

Uniqueness

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of both a methylamino group and a triazole ring on a butanoic acid backbone. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C7H12N4O2/c1-8-6(7(12)13)2-3-11-5-9-4-10-11/h4-6,8H,2-3H2,1H3,(H,12,13)

InChI Key

QAZOXFQXTFSRAW-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=NC=N1)C(=O)O

Origin of Product

United States

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